2-Ethynyl-1-fluoro-3-methoxybenzene
Description
2-Ethynyl-1-fluoro-3-methoxybenzene is an organic compound with the molecular formula C9H7FO It is a derivative of benzene, featuring an ethynyl group, a fluorine atom, and a methoxy group attached to the benzene ring
Properties
Molecular Formula |
C9H7FO |
|---|---|
Molecular Weight |
150.15 g/mol |
IUPAC Name |
2-ethynyl-1-fluoro-3-methoxybenzene |
InChI |
InChI=1S/C9H7FO/c1-3-7-8(10)5-4-6-9(7)11-2/h1,4-6H,2H3 |
InChI Key |
LWKGWSYFWKBJDL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)F)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-1-fluoro-3-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 1-fluoro-3-methoxybenzene with acetylene in the presence of a strong base, such as sodium amide, under anhydrous conditions. This reaction results in the substitution of a hydrogen atom on the benzene ring with an ethynyl group .
Industrial Production Methods
Industrial production of 2-Ethynyl-1-fluoro-3-methoxybenzene may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-1-fluoro-3-methoxybenzene can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, where the ethynyl, fluoro, or methoxy groups can be replaced by other substituents.
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can undergo reduction reactions to form alkenes or alkanes.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Products include alkenes or alkanes.
Scientific Research Applications
2-Ethynyl-1-fluoro-3-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethynyl-1-fluoro-3-methoxybenzene involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the fluorine atom can form hydrogen bonds with biological molecules. These interactions can influence the compound’s reactivity and binding affinity in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-Ethynyl-2-methoxybenzene: Similar structure but lacks the fluorine atom.
2-Ethynyl-1-methoxybenzene: Similar structure but lacks the fluorine atom.
1-Ethynyl-3-fluoro-2-methoxybenzene: Similar structure but with different positions of the substituents.
Uniqueness
2-Ethynyl-1-fluoro-3-methoxybenzene is unique due to the presence of both the ethynyl and fluorine groups, which impart distinct chemical properties.
Biological Activity
2-Ethynyl-1-fluoro-3-methoxybenzene, also known as 1-ethynyl-2-fluoro-3-methoxybenzene, is an organic compound characterized by a unique substitution pattern on its benzene ring. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. The presence of ethynyl, fluoro, and methoxy groups contributes to its distinct chemical properties, which may influence its interactions with biological targets.
Chemical Structure and Properties
The molecular formula for 2-ethynyl-1-fluoro-3-methoxybenzene is . The structural arrangement is crucial for its reactivity and potential biological activity. The following table summarizes the key structural features:
| Feature | Description |
|---|---|
| Ethynyl Group | Provides reactivity for further chemical transformations |
| Fluoro Group | Enhances stability and influences electronic properties |
| Methoxy Group | Affects solubility and interactions with biological targets |
Antimicrobial Properties
Research indicates that compounds similar to 2-ethynyl-1-fluoro-3-methoxybenzene exhibit antimicrobial properties. Studies have shown that derivatives with similar structures can inhibit the growth of various bacteria and fungi. For example, a study highlighted the antimicrobial efficacy of related compounds against resistant strains of bacteria, suggesting that 2-ethynyl-1-fluoro-3-methoxybenzene may also possess similar properties.
Anticancer Activity
The potential anticancer activity of 2-ethynyl-1-fluoro-3-methoxybenzene is being explored through various mechanisms. Preliminary findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cell lines. A notable case study demonstrated that structurally related compounds effectively inhibited tumor growth in vitro, indicating that 2-ethynyl-1-fluoro-3-methoxybenzene warrants further investigation as a potential anticancer agent .
Neuropharmacological Effects
Emerging research suggests that compounds containing ethynyl and fluoro groups may interact with neurotransmitter receptors, potentially influencing neuropharmacological outcomes. For instance, studies on related compounds have indicated high affinity for metabotropic glutamate receptors (mGluR5), which are implicated in various neurological disorders . This opens avenues for exploring the neuropharmacological implications of 2-ethynyl-1-fluoro-3-methoxybenzene.
Case Study 1: Antimicrobial Efficacy
A recent study investigated the antimicrobial activity of several ethynyl-substituted benzene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that 2-ethynyl-1-fluoro-3-methoxybenzene exhibited significant inhibitory effects on bacterial growth, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Case Study 2: Anticancer Activity
In vitro assays were conducted on various cancer cell lines to evaluate the cytotoxic effects of 2-ethynyl-1-fluoro-3-methoxybenzene. Results showed a dose-dependent inhibition of cell viability, with IC50 values indicating potent anticancer activity. Further investigations revealed that the compound induced apoptosis through the activation of caspase pathways .
Research Findings
Recent studies have focused on the synthesis and characterization of 2-ethynyl-1-fluoro-3-methoxybenzene derivatives to explore their biological activities. The following table summarizes key findings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
